A Technical Guide to 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one: Synthesis, Characterization, and Therapeutic Potential
For the Attention Of: Researchers, Scientists, and Drug Development Professionals From the Office Of: Senior Application Scientist
This document provides a comprehensive technical overview of the novel compound 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one . As this molecule is not extensively characterized in peer-reviewed literature, this guide synthesizes foundational chemical data with proposed, scientifically-grounded methodologies for its synthesis, characterization, and biological evaluation. The insights herein are derived from the compound's structural motifs—an isobenzofuranone core and a reactive oxirane ring—which are prevalent in numerous biologically active molecules.
Core Compound Characteristics
The fundamental physicochemical properties of the target compound are summarized below. These values provide the baseline for all subsequent analytical and experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | Calculated |
| Molecular Weight | 190.19 g/mol | Calculated |
| Core Structure | Isobenzofuran-1(3H)-one (Phthalide) | - |
| Key Functional Groups | γ-Lactone, Aromatic Ring, Oxirane (Epoxide) | - |
| Synonyms | 4-methyl-5-(epoxyethyl)isobenzofuran-1(3H)-one | - |
The isobenzofuranone scaffold is a significant pharmacophore present in a variety of natural products with diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] The natural product Noscapine, for example, contains an isobenzofuranone moiety and has been investigated for its antitussive and anticancer properties.[4][5][6] The addition of an oxirane (epoxide) ring introduces a site of high reactivity. Epoxides are strained three-membered rings that are susceptible to nucleophilic attack, making them valuable intermediates in organic synthesis and potential covalent modifiers of biological macromolecules.[7][8]
Proposed Synthesis and Characterization Workflow
The synthesis of 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed workflow is designed for efficiency and amenability to standard laboratory techniques.
Retrosynthetic Analysis & Proposed Synthetic Pathway
A plausible retrosynthetic pathway involves the formation of a vinyl-substituted isobenzofuranone intermediate, followed by selective epoxidation. This approach leverages well-established and reliable chemical transformations.
Caption: Proposed Retrosynthetic Pathway.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one (Intermediate) This step can be achieved via a Wittig reaction on a suitable phthalaldehydic acid precursor. The synthesis of isobenzofuranones from phthalaldehydic acids is a well-documented method.[9][10]
-
Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Dissolve the 3-methyl-4-formylbenzoic acid derivative (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the aldehyde.
-
Work-up and Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). The acidic conditions of the workup should facilitate the spontaneous lactonization to the vinylisobenzofuranone.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the vinyl intermediate.
Step 2: Epoxidation to Yield 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one The epoxidation of the vinyl group is a standard transformation, often accomplished with peroxy acids.[12][13]
-
Dissolve the 4-methyl-5-vinylisobenzofuran-1(3H)-one (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) at room temperature.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the solution. The reaction is often mildly exothermic.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to afford the target compound.
Proposed Characterization Workflow
Confirmation of the synthesized structure requires a combination of spectroscopic techniques.
Caption: Tiered Biological Evaluation Strategy.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol serves as a primary screen to determine the compound's general antiproliferative activity. [2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
While 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a novel chemical entity, its constituent pharmacophores provide a strong rationale for its synthesis and investigation. The isobenzofuranone core is a privileged structure in medicinal chemistry, and the reactive epoxide offers a handle for covalent targeting strategies. The proposed workflows in this guide provide a robust and scientifically rigorous framework for elucidating the chemical and biological properties of this promising compound, potentially leading to the development of a new class of therapeutic agents.
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